REACTION_CXSMILES
|
[Sn](Cl)Cl.[CH2:4]([O:11][C:12]1[C:17]([Cl:18])=[CH:16][C:15]([N+:19]([O-])=O)=[CH:14][C:13]=1[Cl:22])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+]>C(O)C.C(OCC)(=O)C.[Cl-].[Na+].O>[CH2:4]([O:11][C:12]1[C:13]([Cl:22])=[CH:14][C:15]([NH2:19])=[CH:16][C:17]=1[Cl:18])[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:2.3.4,7.8.9|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
brine
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 1 h the mixture was cooled to room temperature
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(N)C=C1Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |